molecular formula C18H19NO2 B14474098 2-(9H-Carbazol-9-YL)ethyl butanoate CAS No. 65624-94-4

2-(9H-Carbazol-9-YL)ethyl butanoate

Cat. No.: B14474098
CAS No.: 65624-94-4
M. Wt: 281.3 g/mol
InChI Key: XMZSRHGIUFMWID-UHFFFAOYSA-N
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Description

2-(9H-Carbazol-9-YL)ethyl butanoate is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their ability to transport charge. These properties make them valuable in various scientific and industrial applications, particularly in the fields of organic electronics and optoelectronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Carbazol-9-YL)ethyl butanoate typically involves the esterification of 2-(9H-Carbazol-9-YL)ethanol with butanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(9H-Carbazol-9-YL)ethyl butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole-based ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The carbazole moiety can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

    Oxidation: Carbazole-based ketones or aldehydes.

    Reduction: 2-(9H-Carbazol-9-YL)ethanol.

    Substitution: Nitrated or halogenated carbazole derivatives.

Scientific Research Applications

2-(9H-Carbazol-9-YL)ethyl butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(9H-Carbazol-9-YL)ethyl butanoate is largely dependent on its ability to interact with various molecular targets. In electronic applications, its carbazole moiety facilitates charge transport by providing a stable pathway for electron movement. In biological systems, the compound may interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(9H-Carbazol-9-YL)ethyl acrylate: Another carbazole derivative used in similar applications, particularly in organic electronics.

    2-(9H-Carbazol-9-YL)ethyl methacrylate: Similar to the acrylate derivative but with different polymerization properties.

Uniqueness

2-(9H-Carbazol-9-YL)ethyl butanoate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This makes it particularly suitable for applications requiring high thermal stability and efficient charge transport.

Properties

CAS No.

65624-94-4

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

2-carbazol-9-ylethyl butanoate

InChI

InChI=1S/C18H19NO2/c1-2-7-18(20)21-13-12-19-16-10-5-3-8-14(16)15-9-4-6-11-17(15)19/h3-6,8-11H,2,7,12-13H2,1H3

InChI Key

XMZSRHGIUFMWID-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCCN1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

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